2-(3-Aminooxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-(3-Aminooxetan-3-yl)acetic acid is used extensively in scientific research, particularly in the field of proteomics Its unique structure makes it a valuable tool for studying protein interactions and modificationsThe compound’s ability to form stable complexes with various biomolecules makes it useful in biochemical assays and drug discovery .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
The biochemical pathways affected by 2-(3-Aminooxetan-3-yl)acetic acid are currently unknown. Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Result of Action
One study suggests that it may have a stimulatory action on adren , indicating potential effects on the nervous system. More comprehensive studies are needed to confirm these findings and explore other potential effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, its storage temperature is ambient , suggesting that it remains stable under normal environmental conditions.
Chemical Reactions Analysis
2-(3-Aminooxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-(3-Aminooxetan-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a hydroxyl group instead of an amino group.
2-(3-Methyloxetan-3-yl)acetic acid: Similar structure but with a methyl group instead of an amino group.
2-(3-Phenyl-oxetan-3-yl)acetic acid: Similar structure but with a phenyl group instead of an amino group. The uniqueness of this compound lies in its amino group, which provides distinct reactivity and interaction capabilities compared to its analogs.
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(1-4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOMXRJMVQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.